2-(5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N,N-dimethylethane sulfonamide
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Overview
Description
2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide is a complex organic compound that features both boronate and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide typically involves a multi-step processThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the borylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: Depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .
Scientific Research Applications
2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide exerts its effects involves the interaction of its functional groups with specific molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, while the sulfonamide group can interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Tert-Butyl (5-Chloro-2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)Carbamate
Uniqueness
What sets 2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide apart from similar compounds is its combination of boronate and sulfonamide groups, which provides unique reactivity and potential for diverse applications in synthesis and catalysis.
Properties
Molecular Formula |
C16H25BClNO4S |
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Molecular Weight |
373.7 g/mol |
IUPAC Name |
2-[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C16H25BClNO4S/c1-15(2)16(3,4)23-17(22-15)14-8-7-13(18)11-12(14)9-10-24(20,21)19(5)6/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
JKCXKJCTILAJTM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CCS(=O)(=O)N(C)C |
Origin of Product |
United States |
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